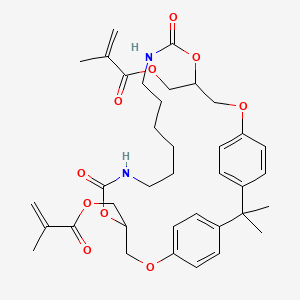
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is a complex organic compound with a molecular formula of C37H48N2O10 and a molecular weight of 680.78442 g/mol. This compound is known for its intricate structure, which includes multiple functional groups such as methacrylate, ether, and amide groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves multiple steps. One common method includes the reaction of dimethylolpropionic acid with methacrylic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The methacrylate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted methacrylate derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is utilized in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and structural versatility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and mechanical strength. The ether and amide groups contribute to the compound’s biocompatibility and ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) diacrylate
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dibutyrate
Uniqueness
The uniqueness of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate lies in its combination of functional groups, which provide a balance of reactivity, stability, and biocompatibility. This makes it particularly suitable for applications in advanced materials and biomedical research.
Propriétés
Numéro CAS |
34549-40-1 |
|---|---|
Formule moléculaire |
C37H48N2O10 |
Poids moléculaire |
680.8 g/mol |
Nom IUPAC |
[2,2-dimethyl-22-(2-methylprop-2-enoyloxymethyl)-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo[23.2.2.23,6]hentriaconta-1(27),3(31),4,6(30),25,28-hexaen-9-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C37H48N2O10/c1-25(2)33(40)46-23-31-21-44-29-15-11-27(12-16-29)37(5,6)28-13-17-30(18-14-28)45-22-32(24-47-34(41)26(3)4)49-36(43)39-20-10-8-7-9-19-38-35(42)48-31/h11-18,31-32H,1,3,7-10,19-24H2,2,4-6H3,(H,38,42)(H,39,43) |
Clé InChI |
ISBUDLALGBNAST-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)NCCCCCCNC(=O)O1)COC(=O)C(=C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


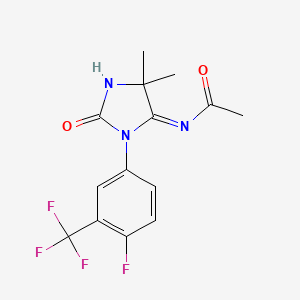
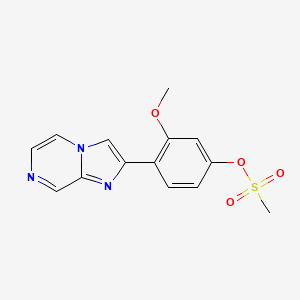
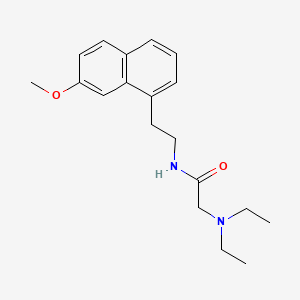

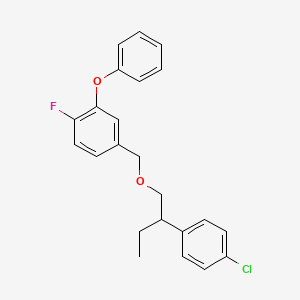


![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
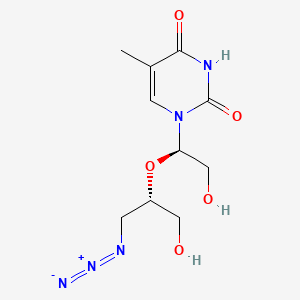
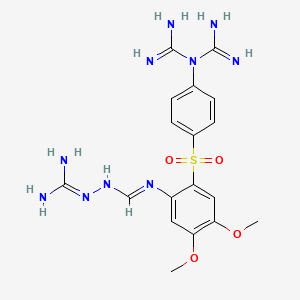

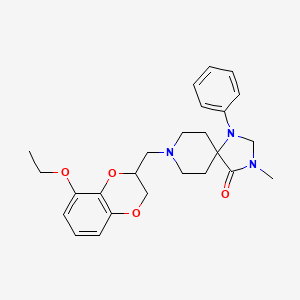
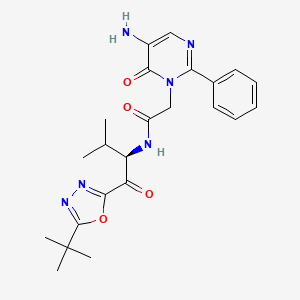
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
